2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chromenyl group, a pyridinyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclization of appropriate starting materials under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Chromenyl and Pyridinyl Groups: The final step involves coupling the chromenyl intermediate with the pyridinyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-thiadiazole
Uniqueness
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(6-chloro-2H-chromen-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c17-13-3-4-14-11(7-13)6-12(9-21-14)16-20-19-15(22-16)10-2-1-5-18-8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRWQQJMYZQHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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